

An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyrimidinemethanamine

Cat. No.: B1307922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of **2-Pyrimidinemethanamine**, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for **2-Pyrimidinemethanamine** is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.

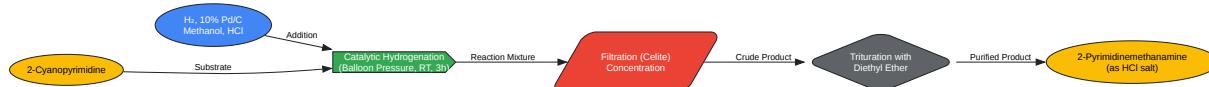
Physicochemical Properties

Property	Value	Source
CAS Number	75985-45-4	[1]
Molecular Formula	C ₅ H ₇ N ₃	[2] [3] [4]
Molecular Weight	109.13 g/mol	[2] [3] [4]
Appearance	White to pale yellow powder or oil	[2] [5]
Solubility	Soluble in Chloroform (Sparingly) and Methanol (Slightly)	[2]
Storage Temperature	2-8°C, protect from light	[2]
pKa (Predicted)	7.13	[6]
XLogP (Predicted)	-0.065	[6]

Safety and Hazard Information

2-Pyrimidinemethanamine is classified as an irritant and requires careful handling to avoid exposure.[\[1\]](#)[\[7\]](#)

Hazard Statement	GHS Classification	Precautionary Measures
H315: Causes skin irritation	Skin Irritation (Category 2)	P264, P280, P302+P352, P332+P317, P362+P364
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P280, P305+P351+P338, P337+P317
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	P261, P271, P304+P340, P312


For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[\[7\]](#)

Synthesis and Purification

The primary synthetic route to **2-Pyrimidinemethanamine** involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.

Synthesis of 2-Pyrimidinemethanamine from 2-Cyanopyrimidine

This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield **2-Pyrimidinemethanamine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Pyrimidinemethanamine**.

Experimental Protocol:

- Materials:
 - 2-Cyanopyrimidine (1.0 eq)
 - 10% Palladium on Carbon (Pd/C) (0.1 eq)
 - Methanol (MeOH)
 - Concentrated Hydrochloric Acid (HCl)
 - Diethyl Ether
 - Celite
- Procedure:

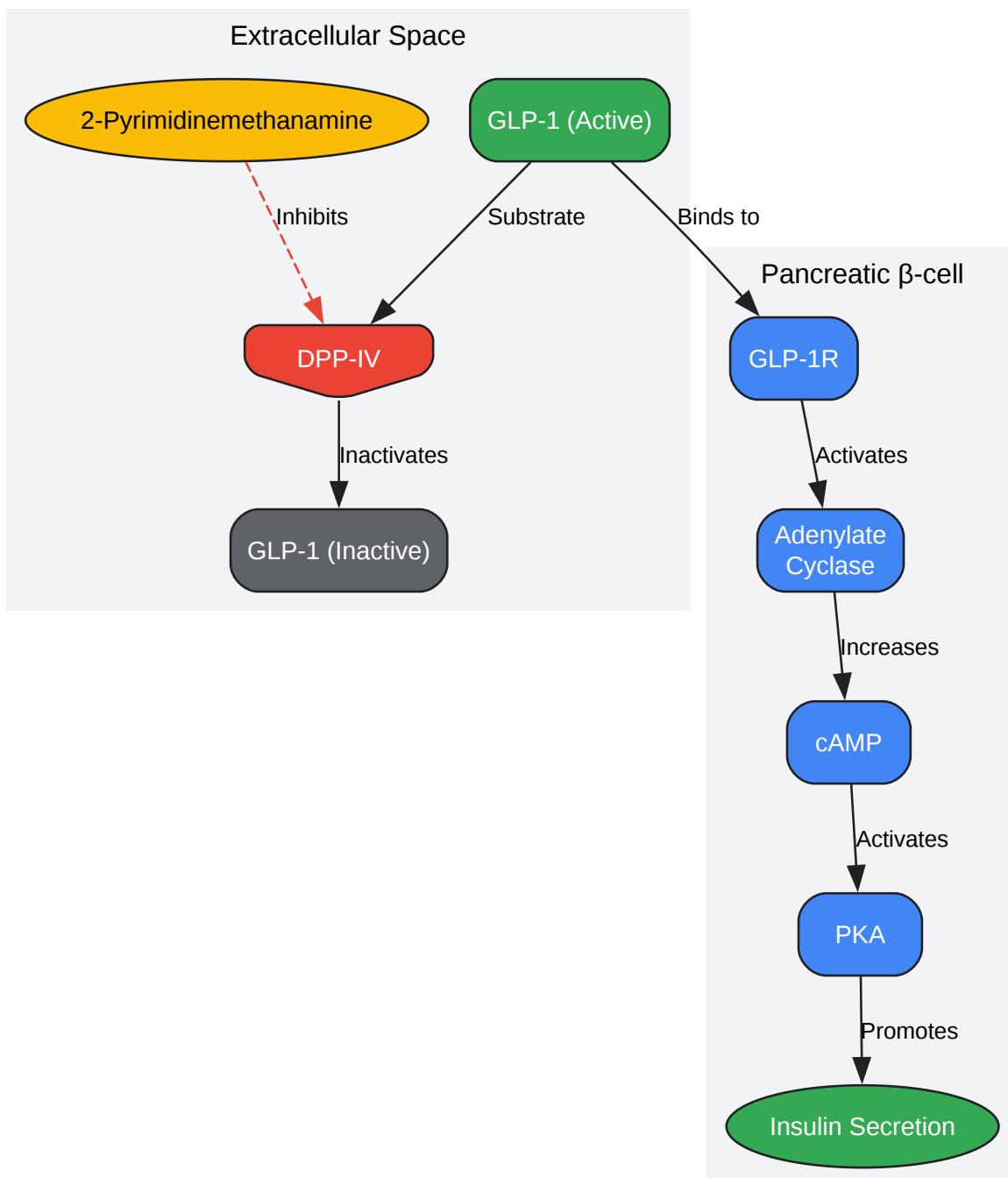
- To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.
- Carefully add concentrated HCl to the suspension.
- The flask is then fitted with a balloon filled with hydrogen gas.
- The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is triturated with diethyl ether to afford **2-Pyrimidinemethanamine** as its hydrochloride salt.

Purification

The crude product from the synthesis can be further purified by column chromatography.

Experimental Protocol:

- Stationary Phase: Neutral alumina
- Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)
- Procedure:
 - Prepare a column with neutral alumina slurried in hexane.
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.


- Combine the pure fractions and concentrate under reduced pressure to obtain purified **2-Pyrimidinemethanamine**.

Biological Activity: DPP-IV Inhibition

Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).^[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

The GLP-1 Signaling Pathway and DPP-IV

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.^[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.^[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.

[Click to download full resolution via product page](#)

Caption: DPP-IV's role in the GLP-1 signaling pathway.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a representative protocol for evaluating the DPP-IV inhibitory activity of **2-Pyrimidinemethanamine** using a commercially available fluorescence-based assay kit.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for a DPP-IV inhibition assay.

Experimental Protocol:

- Materials:
 - DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)
 - **2-Pyrimidinemethanamine** (dissolved in a suitable solvent, e.g., DMSO)
 - 96-well black microplate
 - Microplate reader capable of fluorescence measurement
- Procedure:
 - Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of **2-Pyrimidinemethanamine** to determine the IC₅₀ value.
 - Plate Setup:
 - Background Wells: Add assay buffer and the solvent used for the inhibitor.

- 100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.
- Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of **2-Pyrimidinemethanamine**.
- Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percent inhibition for each concentration of **2-Pyrimidinemethanamine** using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

2-Pyrimidinemethanamine is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **2-Pyrimidinemethanamine**-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 9. promega.com [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307922#2-pyrimidinemethanamine-cas-number-75985-45-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com